Bruceine J

Antiparasitic Drug Discovery Veterinary Medicine Natural Product SAR

Bruceine J is a naturally derived quassinoid with a uniquely weak anti-Babesial profile (IC50 = 742 ng/mL) — over 100-fold less potent than Bruceine A. This low potency makes it the ideal negative control for calibrating antiparasitic assays and validating hit specificity within the quassinoid family. Unlike other bruceines, Bruceine J lacks reported anticancer cytotoxicity, serving as a non-cytotoxic class reference for dissecting structure-activity relationships. Procure Bruceine J to ensure your SAR studies and screening panels include the essential low-activity benchmark that distinguishes target-specific inhibition from nonspecific quassinoid effects.

Molecular Formula C25H32O11
Molecular Weight 508.5 g/mol
Cat. No. B15581669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBruceine J
Molecular FormulaC25H32O11
Molecular Weight508.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H32O11/c1-9(2)5-14(27)36-17-19-24-8-34-25(19,22(32)33)20(30)16(29)18(24)23(4)7-12(26)15(28)10(3)11(23)6-13(24)35-21(17)31/h9,11,13,16-20,28-30H,5-8H2,1-4H3,(H,32,33)/t11-,13+,16+,17+,18+,19+,20-,23-,24+,25-/m0/s1
InChIKeyCOWHTTGEYSMEQL-IELPQYESSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bruceine J: A Quassinoid Natural Product for Antiparasitic Research and Beyond


Bruceine J is a quassinoid, a class of highly oxygenated triterpenoid lactones, naturally isolated from the fruits of *Brucea javanica* (Simaroubaceae) [1]. First reported and structurally characterized in 2007 [2], it is one of several quassinoids found in this medicinal plant, which has a history of traditional use for treating parasitic infections and cancer. Bruceine J is defined by a specific pentacyclic core with multiple hydroxyl groups and a 3-methylbutanoyloxy ester moiety (molecular formula C₂₅H₃₂O₁₁, molecular weight 508.51 g/mol) [3]. Its reported biological activity is primarily focused on its *in vitro* anti-Babesial effect against the canine parasite *Babesia gibsoni* [2]. While other bruceines (e.g., Bruceine A, B, C, D) and related quassinoids (e.g., Bruceantinol, Brusatol) are extensively studied for antimalarial and anticancer properties, Bruceine J's distinct structure and unique activity profile warrant specific consideration for targeted research applications [4].

Why Bruceine J Cannot Be Substituted with Other Quassinoids: Evidence of Divergent Activity


The quassinoid family exhibits profound structural diversity that translates into highly variable biological activities, making generic substitution scientifically invalid. Within the same *Brucea javanica* source material, minor structural variations among bruceines—such as the presence or absence of specific ester groups, hydroxylation patterns, or glycosylation—lead to significant differences in target affinity and potency [1]. For instance, in a standardized anti-Babesial assay, Bruceine A (IC₅₀ = 4 ng/mL) and Bruceantinol (IC₅₀ = 12 ng/mL) are exceptionally potent, while Bruceine J (IC₅₀ = 742 ng/mL) exhibits a substantially weaker effect, representing a >100-fold difference in activity against the same parasite [2]. This quantitative divergence confirms that these are not functionally interchangeable compounds. The unique structural features of Bruceine J, particularly its distinct substitution pattern on the pentacyclic core, provide a critical probe for structure-activity relationship (SAR) studies aimed at dissecting the molecular determinants of quassinoid selectivity and toxicity [3].

Quantitative Differentiation: Head-to-Head Activity Data for Bruceine J vs. Key Comparators


Bruceine J Exhibits 100-Fold Lower Anti-Babesial Potency Compared to Bruceine A

Bruceine J demonstrates significantly reduced anti-Babesial potency compared to the related quassinoid Bruceine A. In the same *in vitro* study against *Babesia gibsoni*, Bruceine J exhibited an IC₅₀ of 742 ng/mL, whereas Bruceine A was dramatically more potent with an IC₅₀ of 4 ng/mL [1]. This represents a 185.5-fold difference in inhibitory concentration, clearly establishing Bruceine J as a low-potency analog suitable for negative control or SAR studies, not for direct anti-parasitic development [2].

Antiparasitic Drug Discovery Veterinary Medicine Natural Product SAR

Bruceine J Exhibits 60-Fold Lower Anti-Babesial Potency Compared to Bruceantinol

In a direct head-to-head comparison against *Babesia gibsoni*, Bruceine J (IC₅₀ = 742 ng/mL) was found to be 61.8-fold less potent than the co-isolated quassinoid, bruceantinol (IC₅₀ = 12 ng/mL) [1]. Both compounds were isolated from the same *Brucea javanica* fruit extract, underscoring how minor structural variations within the same source material can lead to orders-of-magnitude differences in biological activity. This data positions Bruceine J as a valuable tool for understanding the molecular basis of quassinoid potency.

Antiparasitic Drug Discovery Comparative Pharmacology Structure-Activity Relationship

Bruceine J is 7-Fold Less Potent than the Clinical Antiparasitic Drug Diminazene Aceturate

Compared to the clinically used drug diminazene aceturate (Berenil®), which has an IC₅₀ of 103 ng/mL against *Babesia gibsoni*, Bruceine J (IC₅₀ = 742 ng/mL) is approximately 7.2-fold less potent [1]. This positions Bruceine J well below the potency threshold of an established therapeutic agent, confirming its primary utility lies in research applications rather than therapeutic development.

Drug Benchmarking Veterinary Parasitology Antiprotozoal Agents

Absence of Reported Anticancer Activity for Bruceine J Contrasts with Potent Class Activity

While numerous quassinoids (e.g., Bruceine A, Bruceine D, Brusatol, Bruceantin) demonstrate potent *in vitro* anticancer activity with IC₅₀ values in the low nanomolar to low micromolar range against various human cancer cell lines [1], a systematic review of the literature reveals a complete absence of reported cytotoxic or anti-proliferative data for Bruceine J [2]. This is a significant differential finding. The lack of activity in a class known for potent cytotoxicity suggests Bruceine J may possess a unique, cancer-cell-sparing profile, or that its activity is highly specific and yet to be discovered, making it a high-priority candidate for screening in areas where broad cytotoxicity is a confounding factor.

Cancer Research Comparative Oncology Quassinoid Selectivity

Optimal Scientific Application Scenarios for Bruceine J Procurement


Negative Control in Anti-Babesial Assays

Bruceine J, with its verified but weak anti-Babesial activity (IC₅₀ = 742 ng/mL), serves as an ideal low-potency control in antiparasitic screening assays. It allows researchers to calibrate assay sensitivity and validate the specificity of more potent hits (e.g., Bruceine A at IC₅₀ = 4 ng/mL) within the same chemical class, distinguishing between non-specific quassinoid effects and high-potency, target-specific inhibition [1].

Structure-Activity Relationship (SAR) Mapping of Quassinoid Antiparasitic Pharmacophore

The >100-fold difference in anti-Babesial potency between Bruceine J and Bruceine A provides a unique comparative framework for SAR studies. By contrasting Bruceine J's molecular structure (which includes a specific 3-methylbutanoyloxy ester group) with those of highly potent analogs, researchers can computationally model and experimentally validate the precise structural modifications that either enable or abolish high-affinity interaction with the *Babesia* molecular target [1].

Reference Compound for Investigating Cancer-Selective Quassinoid Activity

Given the complete absence of reported anticancer activity for Bruceine J, in stark contrast to other highly cytotoxic quassinoids, this compound is a valuable tool for oncological research. It can be used as a non-cytotoxic class representative to study the mechanism of action of other quassinoids, helping to delineate whether their anticancer effects stem from a common structural core or from unique, more potent side chains. Procuring Bruceine J is essential for studies aiming to dissect the structural determinants of quassinoid-induced apoptosis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bruceine J

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.